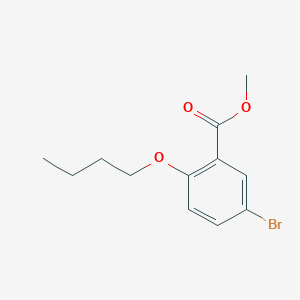

Methyl 5-bromo-2-butoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

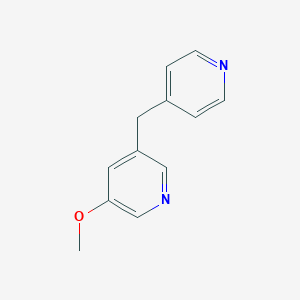

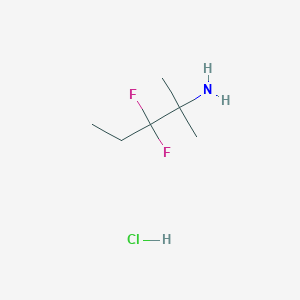

“Methyl 5-bromo-2-butoxybenzoate” is a chemical compound with the CAS Number: 24123-30-6 and a molecular weight of 287.15 . It has a linear formula of C12H15BrO3 .

Synthesis Analysis

While specific synthesis methods for “Methyl 5-bromo-2-butoxybenzoate” were not found, a related compound, “5-bromo-2-chlorobenzoic acid”, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-butoxybenzoate” is represented by the InChI code: 1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9 (13)8-10 (11)12 (14)15-2/h5-6,8H,3-4,7H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-butoxybenzoate” has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 340.3±22.0 °C .Scientific Research Applications

Chemical Synthesis

“Methyl 5-bromo-2-butoxybenzoate” is a chemical compound with the molecular formula C12H15BrO3 . It is used in the synthesis of various other chemical compounds .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.

α-Glucosidase Inhibitors

“Methyl 5-bromo-2-butoxybenzoate” can be used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives , which have been evaluated as potential inhibitors of the α-glucosidase enzyme . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibitors of this enzyme are used in the treatment of type-2 diabetes .

Molecular Docking Studies

Molecular docking studies have been performed on “Methyl 5-bromo-2-butoxybenzoate” and its derivatives to understand their interaction with the active site of the α-glucosidase enzyme . This helps in the design of more effective α-glucosidase inhibitors .

Biological Activity Studies

The biological activity of “Methyl 5-bromo-2-butoxybenzoate” and its derivatives can be studied. For example, some of the synthesized 5-bromo-2-aryl benzimidazole derivatives showed excellent α-glucosidase inhibitory activity, with IC50 values ranging from 8.34 to 103.2 μM .

Drug Discovery

“Methyl 5-bromo-2-butoxybenzoate” and its derivatives can be used in drug discovery processes. The benzimidazole class, to which this compound belongs, is known to have a wide range of biological activities and is present in many drugs .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl benzoate”, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Personal protective equipment, including face protection, should be worn when handling this compound . It is advised to avoid ingestion and inhalation, and to avoid dust formation .

Future Directions

While specific future directions for “Methyl 5-bromo-2-butoxybenzoate” were not found, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests potential future applications in the development of new antidiabetic drugs .

Mechanism of Action

Target of Action

Methyl 5-bromo-2-butoxybenzoate is a complex organic compoundBrominated compounds like this one are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

Brominated benzoates are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the benzoate acts as a leaving group, allowing the formation of a new carbon-carbon bond .

properties

IUPAC Name |

methyl 5-bromo-2-butoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYCCJRJZYQXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-butoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

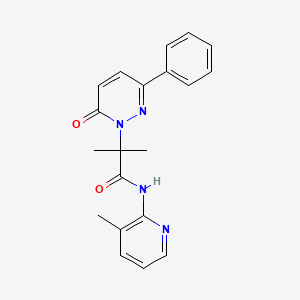

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

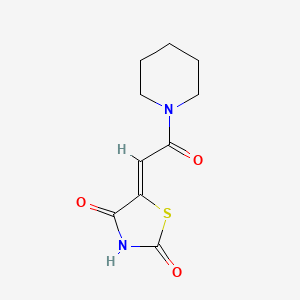

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

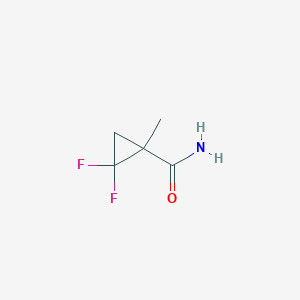

![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)